molecular formula C12H15NO B6307025 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole CAS No. 76697-00-2

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B6307025
CAS No.: 76697-00-2
M. Wt: 189.25 g/mol
InChI Key: PCXJSTIQSRKSIN-UHFFFAOYSA-N
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Description

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C12H15NO It is characterized by a pyrrole ring substituted with an ethoxy group at the 5-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the ethoxy-substituted product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce more saturated pyrrole compounds .

Scientific Research Applications

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The ethoxy and phenyl groups play a crucial role in modulating its activity and binding affinity to these targets. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-14-12-9-8-11(13-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJSTIQSRKSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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